

Ala-Gly dipeptide chemical structure and properties

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An In-Depth Technical Guide to the **Ala-Gly** Dipeptide For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide **Ala-Gly**, composed of L-alanine and glycine, is a fundamental biomolecule with significant applications in biochemical and pharmaceutical research. Its simple structure, combining the small hydrophobic side chain of alanine with the unique flexibility of glycine, makes it an ideal model for studying peptide structure, function, and stability[1]. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and analysis of **Ala-Gly**. It includes detailed experimental protocols for its synthesis, purification, and characterization, along with a discussion of its biological relevance and role in cellular signaling pathways. All quantitative data is presented in structured tables, and key workflows and pathways are visualized using standardized diagrams to facilitate understanding and application in a research context.

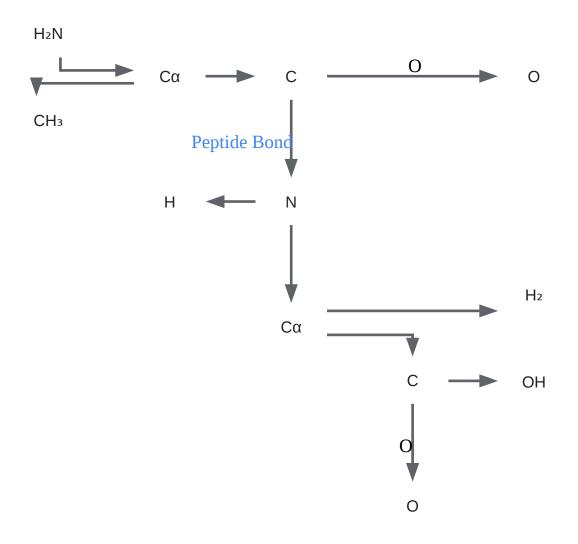
Chemical Structure and Identifiers

Ala-Gly, systematically named 2-[[(2S)-2-aminopropanoyl]amino]acetic acid, is a dipeptide formed through a peptide bond between the carboxyl group of an L-alanine residue and the amino group of a glycine residue. It exists as a zwitterion at physiological pH[2].



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Figure 1: 2D Chemical Structure of **Ala-Gly** Dipeptide.

Table 1: Chemical Identifiers for L-Alanyl-glycine



Identifier	Value	Source
IUPAC Name	2-[[(2S)-2- aminopropanoyl]amino]acetic acid	
Molecular Formula	С5Н10N2O3	[3]
CAS Number	687-69-4	
PubChem CID	6998029	
ChEBI ID	CHEBI:73757	
SMILES	CINVALID-LINKN	
InChI Key	CXISPYVYMQWFLE- VKHMYHEASA-N	

Physicochemical Properties

The physicochemical properties of **Ala-Gly** are crucial for its application in experimental settings, influencing factors like solubility, stability, and interactions with other molecules.

Table 2: Physicochemical Properties of L-Alanyl-glycine

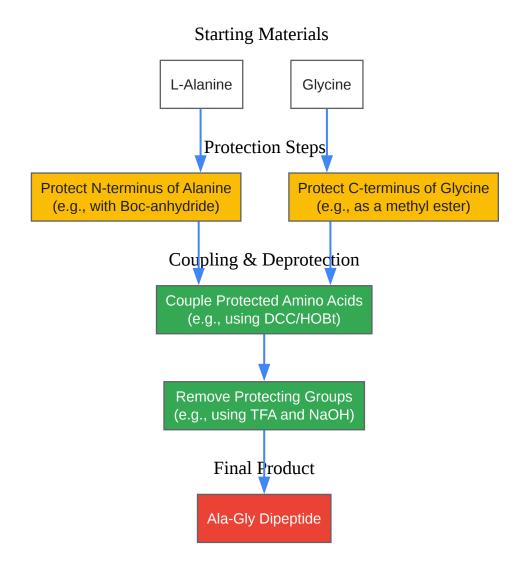


Property	Value	Source
Molecular Weight	146.14 g/mol	[3]
Monoisotopic Mass	146.06914219 Da	[3]
XLogP3	-3.7	[3]
Hydrogen Bond Donor Count	3	[4]
Hydrogen Bond Acceptor Count	4	[4]
Rotatable Bond Count	3	[4]
Polar Surface Area	92.4 Ų	[4]
pKa (Strongest Acidic)	3.66	[4]
pKa (Strongest Basic)	8.39	[4]
Water Solubility	68.3 g/L	[4]
Physical Description	Solid	

Synthesis of Ala-Gly

The direct condensation of alanine and glycine is inefficient as it produces a statistical mixture of four different dipeptides: Ala-Ala, Gly-Gly, **Ala-Gly**, and Gly-Ala[5][6]. To achieve a selective synthesis of **Ala-Gly**, a strategy involving protecting groups is required to block the reactive sites that are not intended to participate in the peptide bond formation[5][7][8]. The general workflow involves protecting the N-terminus of alanine and the C-terminus of glycine, followed by a coupling reaction and subsequent deprotection steps.





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Figure 2: Workflow for the selective synthesis of Ala-Gly.

Experimental Protocol: Solution-Phase Synthesis of Ala-Gly

This protocol outlines a standard laboratory procedure for synthesizing **Ala-Gly** using Boc (tert-butoxycarbonyl) and methyl ester protecting groups.

- N-terminal Protection of L-Alanine:
 - Dissolve L-alanine (1.0 eq) in a 1:1 mixture of dioxane and water.



- Adjust the pH to ~9.0 with 1M NaOH.
- Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise while maintaining the pH at ~9.0 with 1M NaOH.
- Stir the reaction mixture at room temperature for 4-6 hours.
- Wash the mixture with ethyl acetate to remove unreacted Boc₂O.
- Acidify the aqueous layer to pH ~3.0 with 1M HCl and extract the product (Boc-Ala-OH) with ethyl acetate.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the protected amino acid.
- · C-terminal Protection of Glycine:
 - Suspend glycine (1.0 eq) in methanol.
 - Cool the suspension in an ice bath and bubble dry HCl gas through it for 15-20 minutes, or add thionyl chloride (1.2 eq) dropwise.
 - Reflux the mixture for 2-4 hours.
 - Remove the solvent under reduced pressure to obtain the glycine methyl ester hydrochloride salt (H-Gly-OMe·HCl).

Coupling Reaction:

- Dissolve Boc-Ala-OH (1.0 eq) and H-Gly-OMe·HCl (1.0 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).
- Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) and an additive like 1-hydroxybenzotriazole (HOBt, 1.1 eq) to the solution at 0°C.
- Add a base such as N,N-diisopropylethylamine (DIPEA, 1.0 eq) to neutralize the hydrochloride salt.



- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Filter off the dicyclohexylurea (DCU) byproduct.
- Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous Na₂SO₄ and evaporate the solvent to yield the protected dipeptide (Boc-Ala-Gly-OMe).

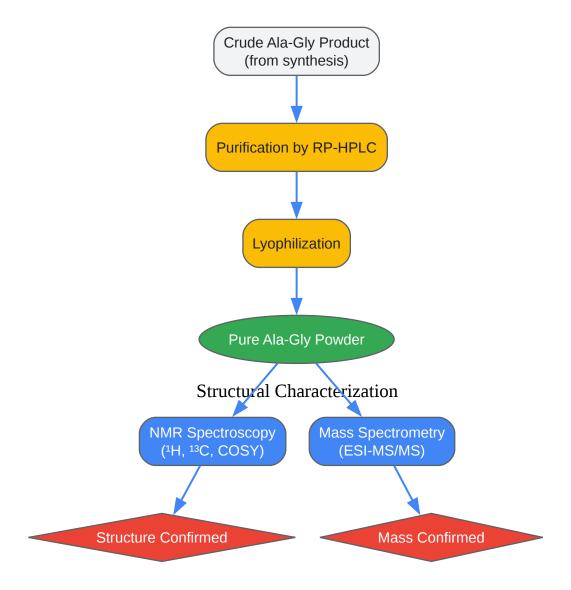
Deprotection:

- C-terminal Deprotection: Dissolve the protected dipeptide in a mixture of methanol and water, and add 1M NaOH (1.5 eq). Stir at room temperature for 1-2 hours, monitoring the reaction by TLC. Acidify the mixture with 1M HCl and extract the product (Boc-Ala-Gly-OH).
- N-terminal Deprotection: Dissolve the resulting Boc-Ala-Gly-OH in DCM and add an excess of trifluoroacetic acid (TFA, typically 25-50% v/v in DCM). Stir at room temperature for 1-2 hours.
- Evaporate the solvent and TFA under reduced pressure. Triturate the residue with cold diethyl ether to precipitate the final Ala-Gly dipeptide as a TFA salt.
- The salt can be converted to the zwitterionic form by ion-exchange chromatography.

Purification and Analysis

Following synthesis, the crude **Ala-Gly** product requires purification to remove byproducts and unreacted reagents. The identity and purity of the final product are then confirmed using analytical techniques such as HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).





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Figure 3: Experimental workflow for purification and analysis.

Experimental Protocol: RP-HPLC Purification

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a standard method for purifying peptides based on their hydrophobicity[5][9].

- System: Preparative HPLC system with a UV detector.
- Column: C18 reversed-phase column (e.g., 21.2 x 250 mm, 10 μm particle size).
- Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.



- Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN).
- Procedure:
 - o Dissolve the crude peptide in a minimal volume of Mobile Phase A.
 - Equilibrate the column with 95% A / 5% B.
 - Inject the sample onto the column.
 - Elute the peptide using a linear gradient, for example, from 5% to 50% B over 30 minutes, at a flow rate of 15-20 mL/min.
 - Monitor the elution at 214 nm (peptide bond absorbance)[10].
 - Collect fractions corresponding to the major peak.
 - Analyze the purity of collected fractions using analytical HPLC.
 - Pool the pure fractions and remove the solvent by lyophilization.

Experimental Protocol: NMR Spectroscopic Analysis

NMR spectroscopy provides detailed information about the chemical environment of each atom, confirming the peptide's structure and sequence[11][12].

- Sample Preparation: Dissolve 1-5 mg of purified Ala-Gly in 500 μL of deuterium oxide (D₂O)
 [13].
- Instrumentation: 400 MHz (or higher) NMR spectrometer.
- Experiments:
 - ¹H NMR: Acquire a one-dimensional proton spectrum. Expected signals include a doublet for the alanine methyl protons (CH₃), a quartet for the alanine α-proton (CαH), and a singlet (or AB quartet) for the glycine α-protons (CαH₂)[14].
 - ¹³C NMR: Acquire a one-dimensional carbon spectrum. Expected signals include peaks for the carbonyl carbons, α-carbons of both residues, and the β-carbon of alanine[4][15].



- 2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled (typically through 2-3 bonds). It will show a cross-peak between the alanine CαH and the CH₃ protons, confirming their connectivity[11].
- Data Analysis: Assign all peaks in the spectra and verify that they correspond to the expected structure of Ala-Gly.

Experimental Protocol: Mass Spectrometric Analysis

Mass spectrometry is used to confirm the precise molecular weight of the synthesized peptide[16][17].

- Sample Preparation: Reconstitute the purified peptide in a solution of 50% ACN / 50% water with 0.1% formic acid to a concentration of ~10-100 fmol/μL[18].
- Instrumentation: Electrospray ionization mass spectrometer (ESI-MS), often coupled with a tandem mass analyzer (MS/MS).
- Procedure:
 - Infuse the sample directly into the ESI source or inject it via an LC system.
 - Acquire a full scan mass spectrum in positive ion mode. The primary ion expected is the protonated molecule [M+H]⁺ at m/z 147.07.
 - Perform a tandem MS (MS/MS) experiment by isolating the [M+H]⁺ precursor ion and fragmenting it.
- Data Analysis: Analyze the fragmentation pattern. Key fragments (b- and y-ions) should confirm the amino acid sequence (Ala followed by Gly). For **Ala-Gly**, expect to see a b₁ ion (from cleavage after Ala) and a y₁ ion (from cleavage before Ala).

Biological Significance and Signaling Pathways

Ala-Gly is an endogenous dipeptide found in the human body, often as a breakdown product of proteins[19]. Dipeptides are increasingly recognized not just as metabolic intermediates but also as bioactive molecules capable of influencing cellular processes. While the specific signaling roles of **Ala-Gly** are still under investigation, the broader class of dipeptides and their



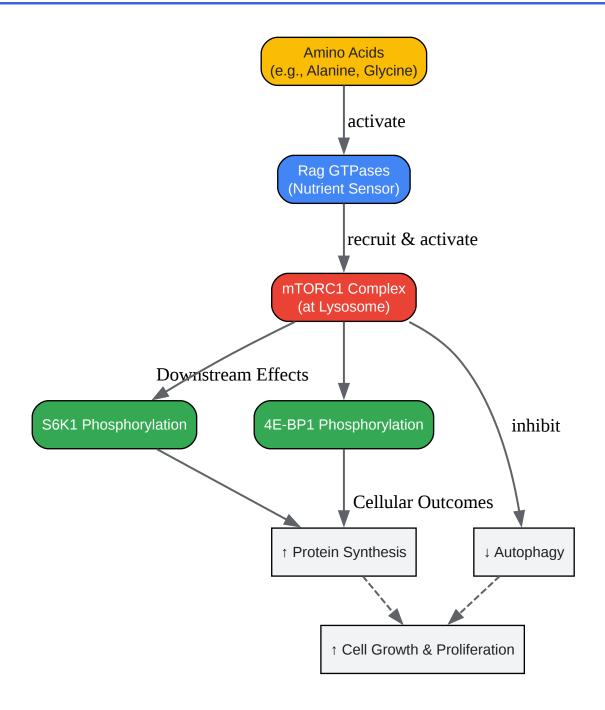




constituent amino acids are known to be critical inputs for nutrient-sensing pathways, most notably the Target of Rapamycin (TOR) signaling pathway[20][21].

The TOR pathway is a highly conserved signaling cascade that regulates cell growth, proliferation, and metabolism in response to nutrients (like amino acids), growth factors, and cellular energy levels[22][23]. Amino acids are a potent activator of the mTORC1 (mammalian TOR Complex 1) branch of this pathway[24]. The presence of amino acids is sensed by intracellular machinery, leading to the activation of Rag GTPases, which in turn recruit mTORC1 to the lysosomal surface, where it is activated. Activated mTORC1 then phosphorylates downstream targets like S6K1 and 4E-BP1 to promote protein synthesis and inhibit autophagy, thereby coupling nutrient availability to cell growth.





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Figure 4: Simplified overview of the amino acid-sensing TORC1 signaling pathway.

While this diagram illustrates the general mechanism for amino acid sensing, the direct role of the **Ala-Gly** dipeptide itself as a signaling molecule, potentially through peptide transporters like PepT1, is an area of active research[25]. The impact of specific dipeptides on cellular signaling represents a promising frontier for drug development and understanding metabolic regulation.



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